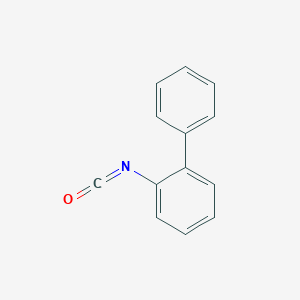![molecular formula C19H20O2S4 B097277 O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate CAS No. 17435-01-7](/img/structure/B97277.png)
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate, also known as EDDMST, is a synthetic organic compound with broad applications in scientific research. It is a member of the family of organosulfur compounds, which are known for their diverse biological activities. EDDMST has been extensively studied for its potential as a tool in various fields, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been shown to modulate the activity of various transcription factors and cytokines, which play key roles in immune responses.
Efectos Bioquímicos Y Fisiológicos
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a broad range of biological activities, making it a useful tool for investigating various biological processes. However, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate also has some limitations. It is a highly reactive compound that can undergo rapid hydrolysis and oxidation, which can complicate its use in certain experiments. Additionally, O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several potential future directions for research on O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate. One area of interest is the development of analogs and derivatives of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate with improved pharmacokinetic and toxicity profiles. Another area of interest is the investigation of the potential therapeutic applications of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate and its effects on various biological processes.
Métodos De Síntesis
The synthesis of O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate involves the reaction of ethyl chloroformate with diphenylmethyl mercaptide, followed by the reaction of the resulting ethyl diphenylmethylthiocarbamate with hydrogen sulfide. The final product is obtained by treating the resulting ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylthiocarbamate with sodium methoxide.
Aplicaciones Científicas De Investigación
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has been used in scientific research as a tool for investigating the mechanisms of action of various biological processes. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate has also been used as a probe for studying the structure and function of proteins and enzymes.
Propiedades
Número CAS |
17435-01-7 |
|---|---|
Nombre del producto |
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate |
Fórmula molecular |
C19H20O2S4 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate |
InChI |
InChI=1S/C19H20O2S4/c1-3-20-17(22)24-19(25-18(23)21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clave InChI |
LTMYFXACKZEONV-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC(C1=CC=CC=C1)(C2=CC=CC=C2)SC(=S)OCC |
SMILES canónico |
CCOC(=S)SC(C1=CC=CC=C1)(C2=CC=CC=C2)SC(=S)OCC |
Sinónimos |
(Diphenylmethylenebisthio)bis(thioformic acid O-ethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



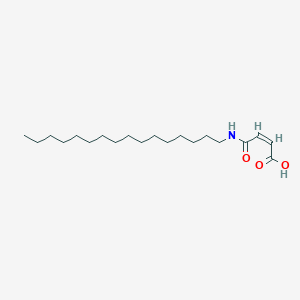
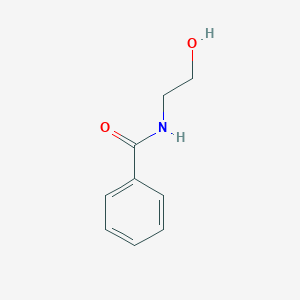
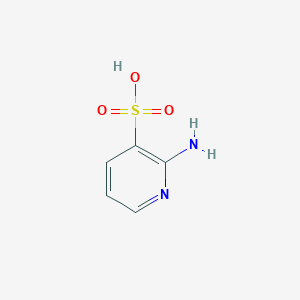
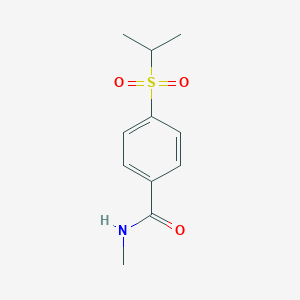
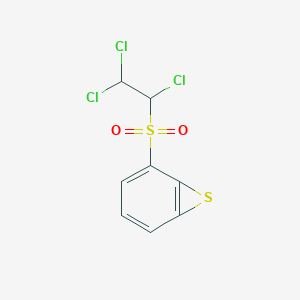
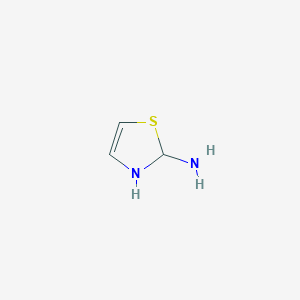
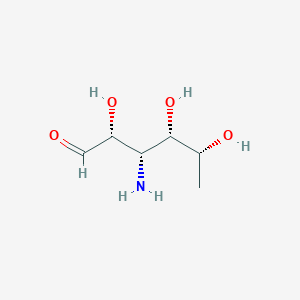
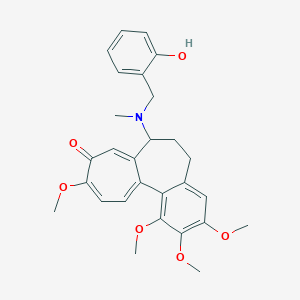
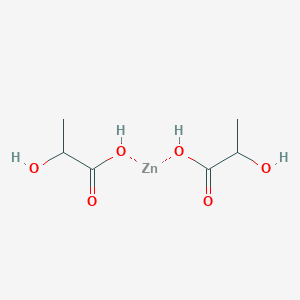
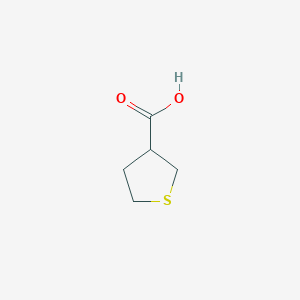
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
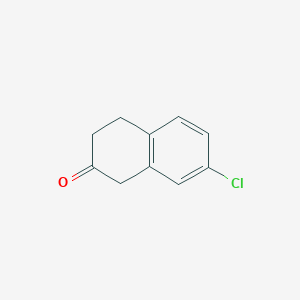
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
